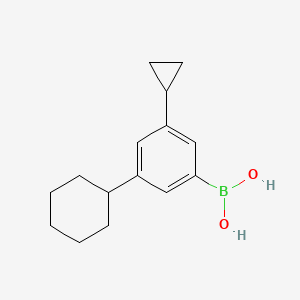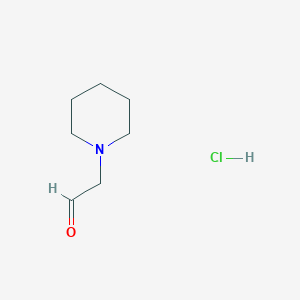
2-(Piperidin-1-yl)acetaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)acetaldehyde hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)acetaldehyde hydrochloride typically involves the reaction of piperidine with acetaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The process involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to produce cyclic amines, including piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)acetaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)acetaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)acetaldehyde hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their activity and leading to physiological changes .
Comparison with Similar Compounds
2-(Piperidin-4-yl)acetamides: Known for their potent inhibitory effects on soluble epoxide hydrolase.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Used in various pharmacological studies.
Uniqueness: 2-(Piperidin-1-yl)acetaldehyde hydrochloride is unique due to its specific structural features and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-piperidin-1-ylacetaldehyde;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-6-8-4-2-1-3-5-8;/h7H,1-6H2;1H |
InChI Key |
HCQDYADAYXIJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


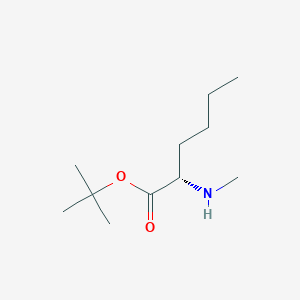
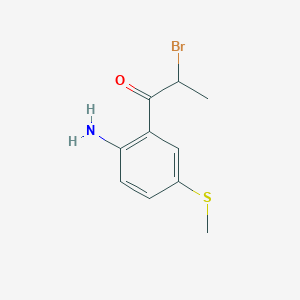
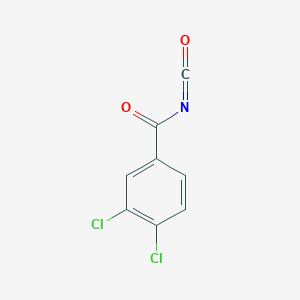
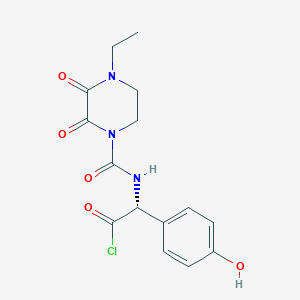


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)

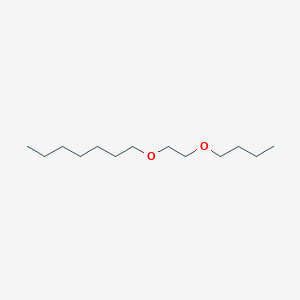

![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)


